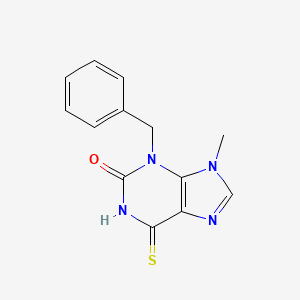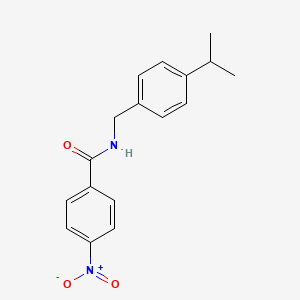
N-(4-isopropylbenzyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzyl)-4-nitrobenzamide, commonly known as INB-4, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various studies, particularly in cancer research.
Mechanism of Action
INB-4 works by binding to the ATP-binding pocket of HSP90, which is essential for its activity. This binding leads to the disruption of the HSP90 chaperone complex, resulting in the degradation of its client proteins. The degradation of client proteins leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
INB-4 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. INB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of INB-4 is its specificity for HSP90, which makes it a potential candidate for cancer therapy with minimal toxicity to normal cells. However, one of the limitations of INB-4 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy.
Future Directions
There are several future directions for the development and application of INB-4. One area of research is the development of more potent and selective HSP90 inhibitors, which can improve the efficacy and specificity of cancer therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy. Another area of research is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. INB-4 may have potential applications in these areas as well.
Synthesis Methods
INB-4 can be synthesized through a series of chemical reactions. The starting material is 4-nitrobenzoyl chloride, which is reacted with 4-isopropylbenzylamine to form the intermediate product, N-(4-isopropylbenzyl)-4-nitrobenzamide. This intermediate is then purified through recrystallization to obtain the final product, INB-4.
Scientific Research Applications
INB-4 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. INB-4 works by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. Inhibition of HSP90 leads to the degradation of its client proteins, resulting in the inhibition of cancer cell growth and survival.
properties
IUPAC Name |
4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)14-5-3-13(4-6-14)11-18-17(20)15-7-9-16(10-8-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVDEKLDDRUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(propan-2-yl)benzyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
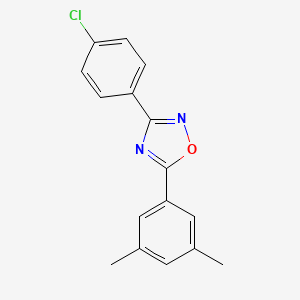
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
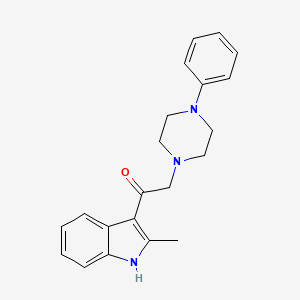
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
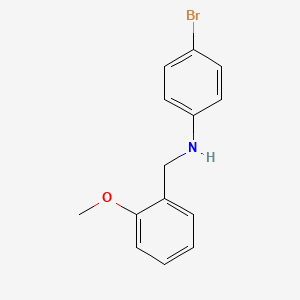

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
